

Application of NR-V04 in Cancer Cell Lines: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3] NR4A1 is a key transcription factor that plays a crucial role in promoting an immunosuppressive tumor microenvironment (TME), making it a compelling target for cancer immunotherapy.[2][3][4] NR-V04 offers a novel therapeutic strategy by selectively targeting NR4A1 for degradation, thereby activating an anti-tumor immune response.[4][5] This document provides detailed application notes and protocols for the use of NR-V04 in various cancer cell lines.

Mechanism of Action

NR-V04 functions as a molecular bridge, bringing NR4A1 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6] This induced proximity leads to the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[4][6][7] The degradation of NR4A1 alleviates its immunosuppressive effects within the TME, leading to the enhanced infiltration and activity of anti-tumor immune cells such as B cells and CD8+ T cells, and a reduction in myeloid-derived suppressor cells (MDSCs).[1][2][3][4]

Data Summary: Efficacy of NR-V04 in Cancer Cell Lines



The following table summarizes the quantitative data on the efficacy of **NR-V04** in inducing NR4A1 degradation in various cancer cell lines.

Cell Line	Cancer Type	Species	Parameter	Value	Treatment Time (hours)
CHL-1	Human Melanoma	Human	DC50	228.5 nM	16
A375	Human Melanoma	Human	DC50	518.8 nM	16
WM164	Human Melanoma	Human	NR4A1 Degradation	Effective	16
M229	Human Melanoma	Human	NR4A1 Degradation	Effective	16
SM1	Mouse Melanoma	Mouse	NR4A1 Degradation	Effective	16
SW1	Mouse Melanoma	Mouse	NR4A1 Degradation	Effective	16
MC38	Mouse Colon Adenocarcino ma	Mouse	Tumor Growth Inhibition	Effective	N/A (in vivo)
B16F10	Mouse Melanoma	Mouse	Tumor Growth Inhibition	Effective	N/A (in vivo)
Yummer1.7	Mouse Melanoma	Mouse	Tumor Growth Inhibition	Effective	N/A (in vivo)

DC50 (Degradation Concentration 50%) is the concentration of **NR-V04** required to degrade 50% of the target protein.



Experimental Protocols Protocol 1: In Vitro NR4A1 Degradation Assay

This protocol details the steps to assess the degradation of NR4A1 in cancer cell lines following treatment with NR-V04.

Materials:

- Cancer cell lines (e.g., CHL-1, A375)
- Complete cell culture medium
- NR-V04 (resuspended in DMSO)
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132)
- VHL E3 ligase ligand (e.g., VHL-032)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- · Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-NR4A1, anti-VHL, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate



Procedure:

 Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

Cell Treatment:

- For dose-response experiments, treat the cells with increasing concentrations of NR-V04 (e.g., 0, 50, 100, 250, 500, 1000 nM) for 16 hours. Include a DMSO-only control.
- For time-course experiments, treat cells with a fixed concentration of NR-V04 (e.g., 500 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
- \circ To confirm the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., 0.5 μM MG132) or a VHL ligand (e.g., 10 μM VHL-032) for 10 minutes before adding **NR-V04**. [4][6][7]

Cell Lysis:

- After treatment, wash the cells twice with ice-cold PBS.
- Add 100-200 μL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

- Transfer the supernatant to a new tube.
- Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against NR4A1, VHL, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the DC50 value for NR4A1 degradation.

Protocol 2: Proximity Ligation Assay (PLA) for Ternary Complex Formation

This protocol is to visualize the **NR-V04**-induced ternary complex formation between NR4A1 and VHL in cells.

Materials:

- Cancer cell lines (e.g., CHL-1, A375)
- Chamber slides
- NR-V04
- Celastrol (negative control)
- DMSO (vehicle control)
- MG132
- Formaldehyde



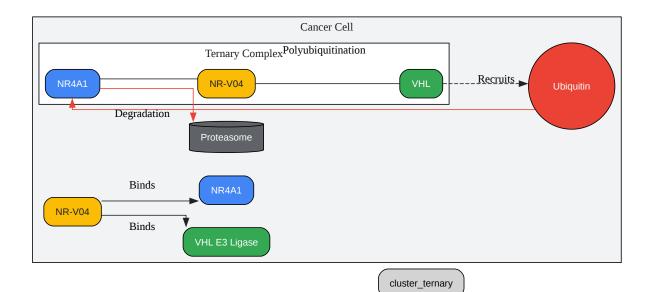
- Triton X-100
- PLA probes (anti-NR4A1 and anti-VHL)
- Ligation and amplification reagents (Duolink®)
- DAPI
- Fluorescence microscope

Procedure:

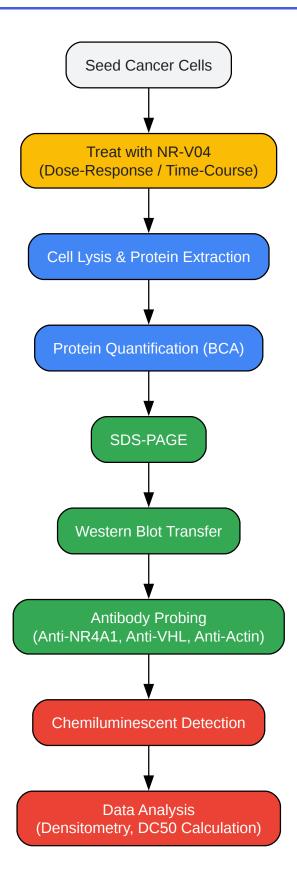
- Cell Seeding and Treatment: Seed cells on chamber slides. Pre-treat with 0.5 μM MG132 for 10 minutes, followed by treatment with DMSO, 500 nM celastrol, or 500 nM NR-V04 for 16 hours.[8]
- Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.
- PLA Protocol: Follow the manufacturer's instructions for the Duolink® PLA kit. This will involve blocking, incubation with primary antibodies (anti-NR4A1 and anti-VHL), incubation with PLA probes, ligation, and amplification with fluorescently labeled oligonucleotides.
- Staining and Imaging: Counterstain the nuclei with DAPI. Visualize the PLA signals (indicating protein-protein proximity) using a fluorescence microscope. Strong fluorescent signals indicate the formation of the NR4A1-NR-V04-VHL ternary complex.

Visualizations

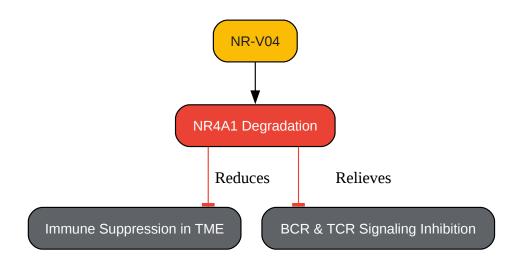


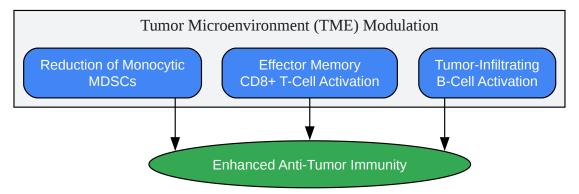












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